molecular formula C19H16N2O4S2 B363464 (E)-N-(4-acetylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682783-63-7

(E)-N-(4-acetylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No. B363464
M. Wt: 400.5g/mol
InChI Key: FGUCXKSJJAUAGS-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-acetylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C19H16N2O4S2 and its molecular weight is 400.5g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-acetylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-acetylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiangiogenic Properties

Compounds structurally related to (E)-N-(4-acetylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide have shown promising anticancer and antiangiogenic effects. Novel thioxothiazolidin-4-one derivatives were synthesized and evaluated for their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds significantly reduced ascites tumor volume, cell number, and increased the lifespan of tumor-bearing mice, demonstrating strong antiangiogenic effects and the ability to suppress tumor-induced endothelial proliferation (Chandrappa et al., 2010). Another study synthesized similar derivatives to explore their anticancer effect, showing moderate to strong antiproliferative activity in human leukemia cell lines, indicating the compounds' potential as anticancer agents (Chandrappa et al., 2009).

Antimicrobial Activity

Thiazolidinone derivatives, including those structurally similar to the compound , have demonstrated significant antimicrobial activity. A study on rhodanine-3-acetic acid derivatives revealed potent activity against mycobacteria, with some compounds showing high activity against Mycobacterium tuberculosis (Krátký et al., 2017). Another study synthesized and evaluated the antimicrobial activity of thiazolylamides of 5-arylidenethiazolidine-3-alkanecarboxylic acids, finding compounds with high activity against Staphylococcus aureus (Frolov et al., 2017).

Matrix Metalloproteinase (MMP) Inhibition and Wound Healing

4-Thiazolidinone derivatives have been designed and synthesized to affect the inflammatory/oxidative process involving MMPs, showing potential wound healing effects. One derivative significantly inhibited MMP-9, suggesting these compounds as candidates for treating tissue damage and inflammation (Incerti et al., 2018).

Antifibrotic Activity

A series of thiazolidinone derivatives were synthesized and evaluated for their antifibrotic and anticancer activities. Compounds exhibited significant reduction in fibroblast viability without possessing anticancer effects, highlighting their potential as antifibrotic agents (Kaminskyy et al., 2016).

properties

IUPAC Name

N-(4-acetylphenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c1-12(22)13-4-6-14(7-5-13)20-17(23)8-9-21-18(24)16(27-19(21)26)11-15-3-2-10-25-15/h2-7,10-11H,8-9H2,1H3,(H,20,23)/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUCXKSJJAUAGS-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-acetylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

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